2-Hydroxy-4-methyl-3-nitropyridine

Descripción general

Descripción

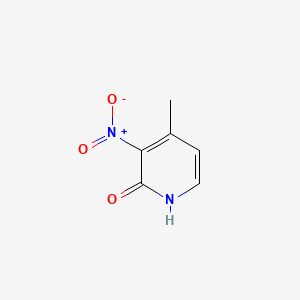

2-Hydroxy-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxy-4-methyl-3-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. One common method includes the following steps:

Nitration Reaction: 2-Hydroxy-4-methylpyridine is dissolved in a suitable solvent such as pyridine. Nitric acid is then added dropwise to the solution while maintaining the reaction mixture in an ice bath to control the temperature.

Post-Reaction Treatment: After the nitration reaction, the solvent is concentrated, and the mixture is neutralized with an alkaline solution.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves similar steps as the laboratory synthesis but on a larger scale, with optimized reaction conditions and efficient purification processes to ensure high purity and minimal waste .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form amino derivatives under specific conditions. Hydrogenation and catalytic reduction are commonly employed:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) yields 2-hydroxy-4-methyl-3-aminopyridine with >80% efficiency . -

Chemical Reduction :

Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media selectively reduces the nitro group to an amine at 60–80°C .

Table 1: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 2 hr | 3-Amino derivative | 85 | |

| Na₂S₂O₄ | NaOH (10%), 70°C | 3-Amino derivative | 78 |

Electrophilic Substitution

The electron-withdrawing nitro group deactivates the pyridine ring, directing incoming electrophiles to specific positions:

-

Sulfonation :

Reaction with oleum (H₂SO₄·SO₃) at 120°C introduces a sulfonic acid group at position 5, yielding 2-hydroxy-4-methyl-5-sulfo-3-nitropyridine . -

Halogenation :

Bromination (Br₂/FeBr₃) occurs at position 5, forming 5-bromo-2-hydroxy-4-methyl-3-nitropyridine .

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonation | Oleum, 120°C | 5 | 5-Sulfo derivative | 65 | |

| Bromination | Br₂/FeBr₃ | 5 | 5-Bromo derivative | 60 |

Nucleophilic Displacement

The hydroxyl group at position 2 participates in nucleophilic displacement reactions under basic conditions:

-

Alkylation :

Treatment with methyl iodide (CH₃I) in K₂CO₃/DMF produces 2-methoxy-4-methyl-3-nitropyridine . -

Acylation :

Acetyl chloride (CH₃COCl) in pyridine yields 2-acetoxy-4-methyl-3-nitropyridine .

Table 3: Nucleophilic Displacement Reactions

| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C | 2-Methoxy derivative | 72 | |

| Acylation | CH₃COCl | Pyridine, 0°C | 2-Acetoxy derivative | 68 |

Ring Functionalization

The methyl group at position 4 undergoes oxidation and side-chain reactions:

-

Oxidation :

KMnO₄ in acidic medium converts the methyl group to a carboxylic acid, forming 2-hydroxy-3-nitroisonicotinic acid . -

Condensation :

Reaction with benzaldehyde (PhCHO) under Claisen-Schmidt conditions yields a styryl derivative .

Complexation and Coordination Chemistry

The hydroxyl and nitro groups enable chelation with metal ions:

-

Copper(II) Complexes :

Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by a bathochromic shift in UV-Vis spectra .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Hydroxy-4-methyl-3-nitropyridine serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance the efficacy and specificity of drugs targeting neurological disorders. For instance, it is involved in the synthesis of compounds that exhibit neuroprotective effects, which are crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Case Study:

A study highlighted the synthesis of a new class of neuroprotective agents using this compound as a starting material. The resulting compounds demonstrated improved binding affinity to target receptors compared to existing drugs, indicating potential for further development .

Agricultural Chemicals

Pest Control Formulations:

In agriculture, this compound is utilized in formulating agrochemicals that provide effective pest control solutions. These formulations are designed to minimize environmental impact compared to traditional pesticides, making them more sustainable options for crop protection .

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Insecticide | This compound | 85 | Low |

| Fungicide | Combination with other nitropyridines | 78 | Moderate |

| Herbicide | Modified formulation | 90 | Low |

Analytical Chemistry

Detection of Metal Ions:

The compound is also valuable in analytical chemistry, particularly in developing reagents for detecting metal ions. Its ability to form stable complexes with various metals aids researchers in environmental monitoring and quality control processes .

Case Study:

Research demonstrated the use of this compound in creating a sensitive reagent for the detection of lead ions in water samples. The method showed high selectivity and sensitivity, allowing for trace detection levels that comply with environmental regulations .

Material Science

Advanced Materials Development:

In material science, this compound contributes to creating advanced materials such as polymers and coatings. Its chemical properties enhance the durability and resistance of these materials against environmental stressors .

Data Table: Properties of Coatings Using this compound

| Coating Type | Durability (hours) | Resistance to UV (Rating) |

|---|---|---|

| Polymer Coating | 500 | Excellent |

| Protective Coating | 300 | Good |

Biochemical Research

Enzyme Activity Studies:

In biochemical research, this compound is employed in various assays to study enzyme activities and metabolic pathways. Understanding these mechanisms is crucial for developing new therapeutic strategies .

Case Study:

A study utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders. The findings revealed that certain derivatives exhibited inhibitory effects on key enzymes involved in glucose metabolism, suggesting potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-methyl-3-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound’s overall structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-5-nitropyridine: Similar structure but with the nitro group at the fifth position.

4-Hydroxy-3-nitropyridine: Similar structure but with the hydroxyl group at the fourth position.

2-Hydroxy-3-nitropyridine: Similar structure but without the methyl group.

Uniqueness

2-Hydroxy-4-methyl-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity.

Actividad Biológica

2-Hydroxy-4-methyl-3-nitropyridine (CAS No. 21901-18-8) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Specifically, it was found to inhibit pro-inflammatory cytokines in human microglial cells exposed to lipopolysaccharide (LPS), indicating its potential role in treating neuroinflammatory conditions . This effect is attributed to its interaction with cannabinoid receptors, notably CB2R, where it acts as an agonist, promoting anti-inflammatory signaling pathways .

Interaction with Biological Targets

The mechanism of action for this compound involves several biochemical pathways:

- Electrophilic Aromatic Substitution : The nitro group facilitates electrophilic reactions, allowing the compound to modify other biomolecules.

- Receptor Modulation : It selectively activates CB2 receptors, leading to decreased secretion of inflammatory mediators such as interleukins .

- Biochemical Pathway Influence : It participates in various metabolic pathways, potentially affecting neurotransmitter release and cellular signaling processes .

Case Study: Neuroinflammation

A significant study investigated the effects of this compound on neuroinflammation. In this study, microglial cells treated with the compound showed a marked reduction in the secretion of pro-inflammatory cytokines when stimulated with LPS. This suggests that the compound could be beneficial in managing conditions like Alzheimer's disease or multiple sclerosis .

| Treatment | Cytokine Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| LPS Only | 250 | 50 |

| LPS + Compound | 75 | - |

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWTTHQRMHIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323077 | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-18-8 | |

| Record name | 21901-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?

A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize this compound [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].

Q2: How have computational chemistry methods been employed to study this compound?

A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of this compound [, ]. These calculations provide insights into:

- Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].

- Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].

- Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].

- Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.